Sodium taurocholate hydrate

Description

Properties

CAS No. |

312693-83-7 |

|---|---|

Molecular Formula |

C26H47NNaO8S |

Molecular Weight |

556.7 g/mol |

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate |

InChI |

InChI=1S/C26H45NO7S.Na.H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;1H2/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1 |

InChI Key |

IXLYDXMGHAHJOV-NEMAEHQESA-N |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Sodium taurocholate hydrate physical and chemical properties for researchers

Introduction

Sodium taurocholate hydrate (B1144303) is a primary conjugated bile salt, formed in the liver through the conjugation of cholic acid with the amino acid taurine.[1][2] As a major constituent of bile in many species, it plays a fundamental role in the digestion and absorption of dietary fats and fat-soluble vitamins by acting as a powerful emulsifying agent.[2] Its amphipathic nature, possessing both hydrophilic and hydrophobic regions, allows it to form micelles in aqueous solutions. This property makes it an invaluable tool in research and pharmaceutical development, where it is utilized as a biological detergent, a drug delivery vehicle, a component of cell culture media, and a signaling molecule in metabolic studies. This guide provides an in-depth overview of its physical and chemical properties, biological roles, and key experimental applications for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The following tables summarize the core physical and chemical data for sodium taurocholate hydrate. Researchers should note that properties like molecular weight can be cited for the hydrated or anhydrous form.

2.1 General Properties

| Property | Value | References |

| Synonyms | Taurocholic acid sodium salt hydrate, N-Choloyltaurine sodium salt hydrate | [2] |

| CAS Number | 345909-26-4 (Hydrate), 145-42-6 (Anhydrous) | [1][2][3][4][5][6][7][8] |

| Appearance | White to off-white or faint gold crystalline powder | [9][10] |

| Purity | Typically ≥97.0% (TLC) | [9][3] |

2.2 Molecular Properties

| Property | Value | References |

| Molecular Formula | C₂₆H₄₄NNaO₇S·xH₂O | [2] |

| Molecular Weight | 555.70 g/mol (as monohydrate) | [9][11] |

| 537.68 g/mol (anhydrous basis) | [1][6][8] |

2.3 Physicochemical Data

| Property | Value | References |

| Melting Point | ~230 °C | [4][5][11] |

| pKa | ~1.4 - 1.9 | [2][4] |

| Specific Rotation [α]²⁰/D | +23° to +24° (c=3 in H₂O) | [2][5] |

2.4 Solubility

| Solvent | Solubility | References |

| Water | ≥100 mg/mL, forms a clear, colorless to faint yellow solution | [2][12] |

| DMSO | ≥100 mg/mL (heating/sonication may be required) | [1][12][13] |

| Ethanol | Soluble |

2.5 Micellar Properties

| Property | Value | Conditions | References |

| Critical Micelle Concentration (CMC) | 3 - 11 mM | In aqueous solution | [2] |

| ~10.5 mM | In water | [14] | |

| ~7.0 mM | In biorelevant buffer (maleic, pH 6.5) | [14] | |

| Aggregation Number | ~4 (primary micelles) | In aqueous solution | [4][15] |

Biological Role and Signaling Pathways

Beyond its classical role in fat emulsification, sodium taurocholate acts as a key signaling molecule regulating lipid, glucose, and energy metabolism. It exerts these effects primarily through the activation of nuclear and cell-surface receptors, most notably the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Activation: As a potent endogenous ligand for FXR, sodium taurocholate plays a central role in the feedback regulation of bile acid synthesis. Upon entering a hepatocyte, it binds to and activates FXR in the nucleus. Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid synthesis, conjugation, and transport, effectively controlling intracellular bile acid concentrations.

Caption: Simplified Farnesoid X Receptor (FXR) signaling pathway activated by sodium taurocholate.

Applications in Research and Development

The unique physicochemical properties of sodium taurocholate hydrate make it a versatile tool in various scientific disciplines.

-

Drug Delivery and Formulation: Its ability to form micelles and enhance membrane permeability makes it a valuable excipient in pharmaceutical formulations.[9] It is widely used to improve the solubility and bioavailability of poorly water-soluble drugs and to facilitate their transport across biological membranes, such as the intestinal epithelium.[9]

-

Cell Culture and Microbiology: In cell culture, it is used in media to support the growth of specific cell types, particularly hepatocytes and intestinal cell lines like Caco-2.[2][9] In microbiology, it is a key selective agent in media (e.g., MacConkey agar) to isolate and cultivate enteric bacteria, which are naturally resistant to bile, while inhibiting the growth of non-enteric microorganisms.[16][17]

-

Biochemical Assays: As an anionic biological detergent, it is used for the gentle solubilization of membrane-bound proteins, preserving their native structure and function.[4][6] It also serves as a known activator for certain enzymes, such as cholesterol esterase and various lipases.[2]

-

In Vivo Models: Researchers frequently use sodium taurocholate to induce experimental acute pancreatitis in animal models.[1][12][13] Retrograde infusion into the pancreatic duct causes cellular injury and inflammation, providing a reproducible model to study the pathophysiology of the disease and evaluate potential therapeutic interventions.[12]

Experimental Protocols

5.1 Preparation of Standard Solutions

This protocol describes the preparation of a 100 mM aqueous stock solution.

-

Materials: Sodium taurocholate hydrate (MW: 555.7 g/mol for monohydrate), Type I ultrapure water, calibrated balance, volumetric flask, magnetic stirrer, and sterile 0.22 µm filter.

-

Procedure: a. Weigh 5.56 g of sodium taurocholate hydrate powder. b. Transfer the powder to a 100 mL volumetric flask. c. Add approximately 80 mL of ultrapure water. d. Mix using a magnetic stirrer at room temperature until the solid is completely dissolved. The solution should be clear and colorless to faintly yellow.[2] e. Add water to bring the final volume to 100 mL. f. For cell culture or other sterile applications, pass the solution through a 0.22 µm syringe filter.

-

Storage: Store the stock solution at 2-8°C. For long-term storage, aliquots can be stored at -20°C.[12][4]

5.2 Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property indicating the concentration at which surfactant molecules begin to self-assemble into micelles. It can be determined by monitoring a physical property of the solution that changes abruptly at the onset of micellization. Fluorescence spectroscopy using a hydrophobic probe like pyrene (B120774) is a common and sensitive method.

-

Principle: Pyrene exhibits low solubility in water but partitions readily into the hydrophobic core of micelles. This change in the microenvironment leads to a distinct shift in its fluorescence emission spectrum, which can be monitored to determine the CMC.

-

Materials: Sodium taurocholate hydrate stock solution (e.g., 100 mM), pyrene stock solution in a volatile solvent (e.g., acetone (B3395972) or methanol), high-purity water, glass vials, and a spectrofluorometer.

-

Procedure: a. Prepare a series of sodium taurocholate dilutions in water with concentrations spanning the expected CMC range (e.g., 0.1 mM to 20 mM). b. To each vial, add a small aliquot of the pyrene stock solution to achieve a final concentration of approximately 1 µM. c. Evaporate the solvent completely, leaving a thin film of pyrene on the vial wall. This prevents solvent effects on micellization. d. Add the prepared sodium taurocholate dilutions to the corresponding vials and allow them to equilibrate (e.g., by gentle agitation for several hours or overnight in the dark). e. Measure the fluorescence emission spectrum of each sample (e.g., excitation at 335 nm). f. Plot a relevant fluorescence parameter, such as the ratio of the intensity of the first and third vibronic peaks (I₁/I₃), against the logarithm of the sodium taurocholate concentration. g. The plot will show a sigmoidal curve. The CMC is determined from the inflection point or the intersection of the two linear portions of the curve.

-

Alternative Methods: Other reliable methods include surface tensiometry, where the CMC corresponds to the concentration at which surface tension becomes constant[18], and conductometry for ionic surfactants, where the CMC is identified by a break in the conductivity versus concentration plot.[19][20]

Caption: General experimental workflow for determining the Critical Micelle Concentration (CMC).

Safety and Handling

Sodium taurocholate hydrate is considered hazardous. Users should consult the Safety Data Sheet (SDS) before handling.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7][21][22]

-

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][22] Avoid formation of dust and aerosols.[7]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[23] Recommended storage temperature is typically 0-8°C or at room temperature, as specified by the supplier.[2][9]

Conclusion

Sodium taurocholate hydrate is a multifaceted and indispensable compound for researchers in the life sciences and pharmaceutical development. Its well-characterized properties as an emulsifier, detergent, and biological signaling molecule provide a robust foundation for its use in a wide range of applications, from fundamental biochemical studies to the formulation of advanced drug delivery systems. A thorough understanding of its physical, chemical, and biological characteristics, as outlined in this guide, is essential for its effective and reliable application in the laboratory.

References

- 1. selleckchem.com [selleckchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Sodium taurocholate hydrate | Krackeler Scientific, Inc. [krackeler.com]

- 4. Sodium taurocholate | 145-42-6 [chemicalbook.com]

- 5. TAUROCHOLIC ACID SODIUM SALT HYDRATE | 345909-26-4 [chemicalbook.com]

- 6. Sodium taurocholate hydrate, 96% | Fisher Scientific [fishersci.ca]

- 7. fishersci.com [fishersci.com]

- 8. Sodium Taurocholate | C26H44NNaO7S | CID 23666345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. chembk.com [chembk.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. NB-64-02660-1g | Taurocholic acid sodium salt hydrate [345909-26-4 [clinisciences.com]

- 14. Characterization of biosurfactants’ micelles formation using fluorescence measurements: sodium taurocholate as case of study | ADMET and DMPK [pub.iapchem.org]

- 15. Sodium Taurocholate Micelles in Fluorometrix Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bluetigerscientific.com [bluetigerscientific.com]

- 17. nbinno.com [nbinno.com]

- 18. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. justagriculture.in [justagriculture.in]

- 21. Sodium taurocholate hydrate | C26H47NNaO8S | CID 88532356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. fishersci.pt [fishersci.pt]

- 23. cleanchemlab.com [cleanchemlab.com]

The Integral Role of Sodium Taurocholate Hydrate in Bile Acid Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium taurocholate hydrate (B1144303), a primary conjugated bile acid, is a cornerstone of bile acid metabolism. Beyond its classical role in facilitating lipid digestion and absorption, it is a critical signaling molecule that modulates its own synthesis, transport, and the overall homeostasis of bile acids through complex regulatory networks. This technical guide provides an in-depth exploration of the multifaceted role of sodium taurocholate hydrate in bile acid metabolic pathways, with a focus on its synthesis, enterohepatic circulation, and its function as a ligand for key nuclear and cell surface receptors. This document is intended to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows to support research and drug development in this field.

Introduction

The role of sodium taurocholate extends beyond its function as a biological detergent. It is a key signaling molecule that activates the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), thereby regulating gene expression involved in bile acid, lipid, and glucose metabolism.[3][4] Dysregulation of sodium taurocholate and other bile acid levels is implicated in various pathologies, including cholestatic liver diseases, metabolic syndrome, and certain cancers, making the study of its metabolic pathways a critical area of research for therapeutic development.[5][6]

Synthesis and Metabolism of Sodium Taurocholate Hydrate

The journey of sodium taurocholate begins with the synthesis of its precursor, cholic acid, from cholesterol in the liver. This process is part of the "classic" or "neutral" pathway of bile acid synthesis.[7][8]

2.1. The Classic Pathway of Cholic Acid Synthesis

The synthesis of cholic acid is a multi-step enzymatic process primarily occurring in the hepatocytes. The initial and rate-limiting step is the hydroxylation of cholesterol at the 7α position by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[7][9] Subsequent enzymatic reactions involving sterol 12α-hydroxylase (CYP8B1) and other enzymes lead to the formation of cholic acid.[8]

2.2. Conjugation with Taurine (B1682933)

Once synthesized, cholic acid is activated to cholyl-CoA by the enzyme bile acid-CoA synthetase (BACS).[10] Subsequently, the bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyzes the conjugation of cholyl-CoA with taurine to form taurocholic acid.[10] This conjugation step is crucial for increasing the hydrophilicity and physiological efficacy of the bile acid.[2]

2.3. Microbial Metabolism

In the intestine, gut microbiota can deconjugate taurocholic acid back to cholic acid and taurine.[11] Furthermore, bacterial 7α-dehydroxylase can convert cholic acid into the secondary bile acid, deoxycholic acid.[8] These microbial transformations significantly impact the composition of the bile acid pool and its signaling properties.

Enterohepatic Circulation of Sodium Taurocholate Hydrate

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, ensuring a constant supply for digestive and signaling functions. Sodium taurocholate is a major component of this circulation.

3.1. Hepatic Secretion

Following its synthesis and conjugation in the hepatocytes, sodium taurocholate is actively transported across the canalicular membrane into the bile canaliculi by the Bile Salt Export Pump (BSEP/ABCB11) .[12][13] This ATP-dependent transport is a critical step in bile formation.

3.2. Intestinal Reabsorption

After being secreted into the small intestine to aid in fat digestion, the majority of sodium taurocholate is reabsorbed in the terminal ileum by the Apical Sodium-dependent Bile Acid Transporter (ASBT/SLC10A2) .[3][14] This transporter actively cotransports sodium ions and bile acids from the intestinal lumen into the enterocytes.

3.3. Return to the Liver

From the enterocytes, sodium taurocholate is transported across the basolateral membrane into the portal circulation. It then travels back to the liver, where it is efficiently taken up from the sinusoidal blood into the hepatocytes by the Na+/taurocholate cotransporting polypeptide (NTCP/SLC10A1) .[12][15] This completes the enterohepatic circuit.

Table 1: Kinetic Parameters of Key Transporters for Taurocholate

| Transporter | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Tissue Location | Reference(s) |

| BSEP (ABCB11) | Taurocholate | 17.8 ± 5.0 | 286.2 ± 28.2 | Hepatocyte (Canalicular) | [16] |

| NTCP (SLC10A1) | Taurocholate | Data not readily available | Data not readily available | Hepatocyte (Basolateral) | [12][13] |

| ASBT (SLC10A2) | Taurocholate | Data not readily available | Data not readily available | Ileal Enterocyte (Apical) | [3][14] |

Note: While the importance of NTCP and ASBT in taurocholate transport is well-established, specific Km and Vmax values for sodium taurocholate were not consistently found in the initial search results and may require more targeted experimental studies for precise determination.

Signaling Roles of Sodium Taurocholate Hydrate

Sodium taurocholate and its precursor, cholic acid, are key signaling molecules that activate nuclear and G protein-coupled receptors to regulate a wide range of metabolic processes.

4.1. Farnesoid X Receptor (FXR) Activation

FXR is a nuclear receptor that acts as a sensor for bile acids.[4] Upon binding of bile acids like taurocholate, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA response elements in the promoter regions of target genes.[17]

FXR-mediated regulation includes:

-

Repression of Bile Acid Synthesis: FXR activation in the liver induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[17][18] In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19 in humans), which travels to the liver and also represses CYP7A1 expression.[4][6]

-

Regulation of Bile Acid Transport: FXR stimulates the expression of BSEP, promoting bile acid efflux from hepatocytes, and represses the expression of NTCP, reducing bile acid uptake.[10][17]

Diagram 1: FXR Signaling Pathway

Caption: FXR signaling pathway activated by sodium taurocholate.

4.2. Takeda G Protein-Coupled Receptor 5 (TGR5) Activation

TGR5 is a cell surface receptor that is also activated by bile acids, including taurocholate.[19][20] TGR5 activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA) and other downstream signaling pathways.[9][19]

TGR5-mediated effects include:

-

Metabolic Regulation: TGR5 activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose homeostasis.[21][22]

-

Energy Expenditure: In brown adipose tissue and muscle, TGR5 activation can increase energy expenditure.[21]

-

Anti-inflammatory Effects: TGR5 signaling can have anti-inflammatory effects in various tissues.[6]

Table 2: Agonist Potency of Bile Acids on TGR5

| Bile Acid | EC50 (µM) | Reference(s) |

| Lithocholic acid (LCA) | 0.53 | [19] |

| Deoxycholic acid (DCA) | 1.0 | [19] |

| Chenodeoxycholic acid (CDCA) | 4.4 | [19] |

| Cholic acid (CA) | 7.7 | [19] |

Diagram 2: TGR5 Signaling Pathway```dot

Caption: General workflow for bile acid analysis by LC-MS/MS.

5.2. In Vitro Bile Acid Uptake Assays

These assays are used to measure the activity of bile acid transporters like NTCP and ASBT.

-

Cell Culture:

-

Uptake Experiment:

-

Wash cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

-

Incubate cells with a solution containing radiolabeled taurocholate (e.g., [3H]-taurocholate) for a defined period at 37°C. [24] 3. To determine kinetic parameters, use a range of substrate concentrations.

-

Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Normalize the radioactivity to the protein content of the cell lysate.

-

5.3. FXR and TGR5 Reporter Gene Assays

These cell-based assays are used to screen for and characterize agonists and antagonists of FXR and TGR5.

-

Principle:

-

Cells are engineered to express the receptor of interest (FXR or TGR5) and a reporter gene (e.g., luciferase) under the control of a response element that is activated by the receptor's signaling pathway. [25][26] * For FXR, a bile acid response element (BARE) is used. For TGR5, a cAMP response element (CRE) is typically used. [25]* Procedure (General):

-

Plate the reporter cells in a multi-well plate.

-

Treat the cells with various concentrations of the test compound (e.g., sodium taurocholate).

-

Incubate for a sufficient time to allow for receptor activation and reporter gene expression.

-

Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

-

Measure the signal (e.g., luminescence) using a plate reader.

-

The signal intensity is proportional to the level of receptor activation.

-

Conclusion

Sodium taurocholate hydrate is a central player in the intricate network of bile acid metabolism. Its roles as a digestive aid and a potent signaling molecule underscore its importance in maintaining metabolic homeostasis. A thorough understanding of its synthesis, transport, and signaling pathways is crucial for researchers and drug development professionals aiming to target bile acid-related diseases. The experimental protocols and data presented in this guide provide a foundation for further investigation into the complex biology of sodium taurocholate and its therapeutic potential. Future research should focus on elucidating the precise quantitative contributions of sodium taurocholate to the activation of various signaling pathways and its interplay with the gut microbiome in health and disease.

References

- 1. An LC-ESI-MS method for the quantitative analysis of bile acids composition in fecal materials. | Semantic Scholar [semanticscholar.org]

- 2. In vitro models to detect in vivo bile acid changes induced by antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantifying Forms and Functions of Enterohepatic Bile Acid Pools in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. The role of the sodium-taurocholate cotransporting polypeptide (NTCP) and of the bile salt export pump (BSEP) in physiology and pathophysiology of bile formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of sodium taurolithocholate on bile flow and bile acid excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Coordinated Actions of FXR and LXR in Metabolism: From Pathogenesis to Pharmacological Targets for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Evaluating Hepatobiliary Transport with 18F-Labeled Bile Acids: The Effect of Radiolabel Position and Bile Acid Structure on Radiosynthesis and In Vitro and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. indigobiosciences.com [indigobiosciences.com]

- 26. researchgate.net [researchgate.net]

The Multifaceted Role of Sodium Taurocholate Hydrate in Gastrointestinal Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Biological Functions in Gastrointestinal Research

Sodium taurocholate hydrate (B1144303) exerts a range of biological effects on the gastrointestinal system, making it an invaluable compound for modeling disease states and studying fundamental physiological processes.

Induction of Experimental Acute Pancreatitis

Sodium taurocholate is widely used to induce acute pancreatitis in animal models, mimicking the clinical condition often caused by bile reflux.[1][2] Retrograde or intraparenchymal injection into the pancreatic duct causes acinar cell injury, edema, necrosis, and a systemic inflammatory response, providing a reproducible model to study the pathophysiology of the disease and evaluate potential therapeutic interventions.[1][3] The severity of pancreatitis is often dose-dependent, allowing for the investigation of both mild and severe forms of the disease.[3]

Modulation of Intestinal Barrier Function and Permeability

Enhancement of Drug Absorption

The ability of sodium taurocholate to increase intestinal permeability has significant implications for drug development. It is frequently used as a permeation enhancer to improve the oral bioavailability of poorly absorbed drugs.[6] By transiently opening tight junctions, it facilitates the paracellular transport of therapeutic molecules that would otherwise have limited absorption. This makes it a valuable tool in preclinical formulation studies and for investigating the mechanisms of drug transport across the intestinal epithelium.

Investigation of Gastric Mucosal Injury

Sodium taurocholate is also employed to study the mechanisms of gastric mucosal damage, particularly in the context of bile reflux gastritis.[7] Its detergent properties can disrupt the protective mucus layer and damage epithelial cells, leading to increased ion flux and mucosal erosions.[7] This allows researchers to investigate the cellular and molecular responses to bile acid-induced injury and to test the efficacy of gastroprotective agents.

Activation of Bile Acid Receptors and Signaling Pathways

As a primary bile acid, sodium taurocholate is a natural ligand for bile acid receptors, most notably the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[8][9][10] Activation of these receptors in the liver and intestine plays a critical role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammation.[8][10] The use of sodium taurocholate in in vitro and in vivo models allows for the elucidation of these complex signaling pathways and their role in various metabolic and inflammatory diseases.[11]

Data Presentation: Quantitative Effects of Sodium Taurocholate Hydrate

The following tables summarize quantitative data from various studies on the effects of sodium taurocholate hydrate in gastrointestinal research.

Table 1: Effects of Sodium Taurocholate on Pancreatic Injury Markers in Rats

| Parameter | Concentration/Dose of Sodium Taurocholate | Time Point | Observation | Reference |

| Serum Amylase | 3.5% | 3, 6, 12, 24 h | Significant increase compared to control | [3] |

| Serum Amylase | 5% | 3, 6, 12, 24 h | Significant and sustained increase compared to control | [3] |

| Serum Amylase | 10% | 24 h | Mean: 1,448 ± 82 IU/L (vs. 550 ± 84 IU/L in control) | |

| Serum Lipase | 3.5% | 3, 6, 12 h | Significant increase, recovery within 24 h | [3] |

| Serum Lipase | 5% | 3, 6, 12 h | Significant increase, recovery within 24 h | [3] |

| Serum Lipase | 4% | 24 h | Significantly decreased by catalpol (B1668604) pretreatment (50 mg/kg) | [12] |

| Mortality Rate | 3.5% | 72 h | ~50% | [3] |

| Mortality Rate | 5% | 72 h | ~100% | [3] |

Table 2: Effects of Sodium Taurocholate on Gastric Mucosal Ion Flux in Humans

| Parameter | Concentration of Sodium Taurocholate | pH | Net Ion Flux (mmol/15 min) | Reference |

| Net H+ Flux | 10 mM | 1.1 | -1.7 ± 0.4 | [7] |

| Net H+ Flux | 10 mM | 7.0 | -1.8 ± 0.3 | [7] |

| Net Na+ Flux | 10 mM | 1.1 | 1.8 ± 0.4 | [7] |

| Net Na+ Flux | 10 mM | 7.0 | 1.7 ± 0.2 | [7] |

Table 3: Effects of Sodium Taurocholate on Intestinal Permeability and Tight Junction Proteins

| Model System | Concentration of Sodium Taurocholate | Parameter | Observation | Reference |

| Rat Ileum | 5% (in vivo pancreatitis model) | ZO-1 and Occludin | Disruption of tight junction constituents | [3] |

| HepaRG cells | Not specified | Tight Junction Formation | Facilitated tight junction formation |

Experimental Protocols

Protocol 1: Induction of Acute Pancreatitis in Rats via Retrograde Biliopancreatic Duct Infusion

Objective: To induce a reproducible model of severe acute pancreatitis.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Sodium taurocholate hydrate solution (e.g., 3.5% or 5% w/v in sterile normal saline)

-

Anesthetic (e.g., phenobarbital, 60 mg/kg, intraperitoneal injection)

-

Surgical instruments (scalpel, forceps, scissors, sutures)

-

5% povidone-iodine solution

-

Infusion pump

Procedure:

-

Fast the rats for 12 hours prior to surgery with free access to water.

-

Anesthetize the rat via intraperitoneal injection of phenobarbital.

-

Shave the abdomen and disinfect the surgical area with 5% povidone-iodine solution.

-

Perform a midline laparotomy to expose the abdominal organs.

-

Gently locate the duodenum and identify the common biliopancreatic duct at its entry point.

-

Temporarily clamp the distal end of the common bile duct to prevent reflux into the liver.

-

Using a fine-gauge needle or cannula, cannulate the biliopancreatic duct.

-

Infuse the sodium taurocholate solution at a controlled rate (e.g., 1 ml/kg body weight).

-

After infusion, remove the cannula and the clamp.

-

Gently reposition the abdominal organs and close the abdominal wall in layers using sutures.

-

Provide postoperative care, including fluid resuscitation and analgesia as required by the experimental design.

Protocol 2: In Vitro Intestinal Permeability Assay using Caco-2 Cell Monolayers

Objective: To assess the effect of sodium taurocholate on the permeability of a model intestinal epithelium.

Materials:

-

Caco-2 cells

-

24-well Transwell inserts (e.g., 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

-

Sodium taurocholate hydrate solutions at various concentrations in transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Permeability marker (e.g., Lucifer yellow or a fluorescently labeled dextran)

-

Transepithelial electrical resistance (TEER) meter

-

Plate reader for fluorescence detection

Procedure:

-

Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

-

Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions. Change the medium every 2-3 days.

-

On the day of the experiment, measure the TEER of the cell monolayers to ensure barrier integrity. Only use monolayers with a TEER value above a predetermined threshold (e.g., >250 Ω·cm²).

-

Wash the cell monolayers with pre-warmed transport buffer.

-

Add the transport buffer containing the desired concentration of sodium taurocholate and the permeability marker to the apical (donor) chamber.

-

Add fresh transport buffer to the basolateral (receiver) chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

-

Measure the concentration of the permeability marker in the collected samples using a plate reader.

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the marker in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration of the marker in the donor chamber.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Bile Acid Signaling via FXR and TGR5 in Intestinal Epithelial Cells

References

- 1. Experimental pancreatitis in the rat. Sodium taurocholate-induced acute haemorrhagic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Zonula occludens-1 and -2 regulate apical cell structure and the zonula adherens cytoskeleton in polarized epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tight junction proteins occludin and ZO-1 as regulators of epithelial proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]

- 7. Effect of sodium taurocholate on the human gastric mucosa at acid and neutral pH's - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bile acids affect intestinal barrier function through FXR and TGR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulating Bile Acid Pathways and TGR5 Receptors for Treating Liver and GI Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Sodium Taurocholate Hydrate: Structure and Relevance to Detergent Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, physicochemical properties, and detergent action of sodium taurocholate hydrate (B1144303). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this critical bile salt.

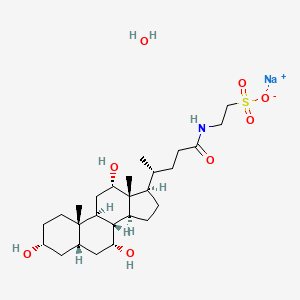

Structure and Physicochemical Properties of Sodium Taurocholate Hydrate

Sodium taurocholate is a conjugated bile salt formed in the liver from cholic acid and taurine (B1682933). Its amphipathic nature, with a rigid steroidal backbone and a flexible taurine side chain, is central to its physiological function and its utility as a biological detergent.[1]

The chemical structure of sodium taurocholate consists of a hydrophobic steroid nucleus and a hydrophilic taurine conjugate, making it an effective surfactant for the emulsification of fats and lipids.

Table 1: Physicochemical Properties of Sodium Taurocholate Hydrate

| Property | Value | References |

| Molecular Formula | C₂₆H₄₄NNaO₇S · xH₂O | [2][3][4] |

| Molecular Weight | 537.68 g/mol (anhydrous basis) | [3][4][5] |

| Appearance | White to off-white powder | [6] |

| Solubility in Water | 50 mg/mL, clear solution | [3][6] |

| Melting Point | 230 °C | [7] |

Table 2: Micellar Properties of Sodium Taurocholate

| Property | Value | Conditions | References |

| Critical Micelle Concentration (CMC) | 3 mM | Rhodamine 6G absorption | [8] |

| 8-12 mM | Fluorescence probes in water | [9][10] | |

| 10.5 ± 0.6 mM | Intrinsic fluorescence in water at 25°C | [10][11] | |

| 7.0 ± 0.5 mM | Maleic buffer (pH 6.5, I = 120 mM) at 25°C | [10][11] | |

| Aggregation Number (N) | 4 | Commonly observed form | [7][8] |

| 2-24 | Increases with ionic strength | [12][13] | |

| Krafft Temperature | Not typically reported; presumed to be below common experimental temperatures. | - |

The Krafft temperature is the minimum temperature at which a surfactant can form micelles. For sodium taurocholate, a specific Krafft temperature is not widely reported in the literature, likely because its solubility in water is sufficiently high at ambient and physiological temperatures, allowing for micelle formation without a significant temperature-dependent solubility limit.

Relevance to Detergent Action

The detergent properties of sodium taurocholate are fundamental to its physiological role in fat digestion and its application in research and drug development. Its ability to form micelles allows for the solubilization of hydrophobic molecules, such as lipids and membrane proteins.[14][15]

Mechanism of Detergent Action

Above its critical micelle concentration (CMC), sodium taurocholate monomers self-assemble into micelles. These micelles have a hydrophobic core, formed by the steroid nuclei, and a hydrophilic exterior, composed of the taurine conjugates and hydroxyl groups. This structure enables the encapsulation of nonpolar molecules within the core, effectively solubilizing them in an aqueous environment.

Solubilization of Membrane Proteins

A critical application of sodium taurocholate in research is the solubilization and purification of membrane proteins.[15] By disrupting the lipid bilayer, sodium taurocholate can extract integral membrane proteins and maintain their native conformation within mixed micelles, which are composed of the protein, detergent, and some lipids. This process is essential for the structural and functional characterization of these proteins.

Role in Drug Development

Sodium taurocholate plays a significant role in drug delivery and development, primarily by enhancing the oral bioavailability of poorly soluble drugs.[16][17][18]

Enhancement of Drug Solubility and Dissolution

By forming mixed micelles with drug molecules, sodium taurocholate can significantly increase their solubility and dissolution rate in the gastrointestinal tract.[16] This is particularly beneficial for drugs belonging to the Biopharmaceutical Classification System (BCS) Class II, which are characterized by low solubility and high permeability.

Modulation of Intestinal Permeability

Sodium taurocholate can enhance the absorption of drugs by modulating the permeability of the intestinal epithelium. It has been shown to interact with and disrupt the tight junctions between intestinal epithelial cells, leading to an increase in paracellular transport.[19]

Interaction with the Sodium Taurocholate Cotransporting Polypeptide (NTCP)

Sodium taurocholate is a primary substrate for the Sodium Taurocholate Cotransporting Polypeptide (NTCP), a transporter protein located on the basolateral membrane of hepatocytes.[20][21][22][23][24] This transporter is responsible for the uptake of bile salts from the portal blood into the liver, a key step in the enterohepatic circulation. Understanding this interaction is crucial for drug development, as drugs that are substrates or inhibitors of NTCP can have altered pharmacokinetics and potential for drug-drug interactions.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol describes a common method for determining the CMC of sodium taurocholate using a fluorescent probe, such as pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[25][26][27][28][29] The principle is based on the change in the fluorescence properties of the probe when it partitions from a polar aqueous environment to the nonpolar interior of the micelles.

Materials:

-

Sodium taurocholate hydrate

-

Fluorescent probe (e.g., Pyrene or DPH)

-

High-purity water

-

Spectrofluorometer

-

Volumetric flasks and pipettes

-

Cuvettes

Procedure:

-

Prepare a stock solution of the fluorescent probe: Dissolve a small, precise amount of the probe in a suitable organic solvent (e.g., acetone (B3395972) for pyrene, THF for DPH) to create a concentrated stock solution (e.g., 1 mM).

-

Prepare a series of sodium taurocholate solutions: Prepare a range of sodium taurocholate solutions in high-purity water with concentrations spanning the expected CMC (e.g., from 0.1 mM to 20 mM).

-

Add the fluorescent probe to each solution: To each sodium taurocholate solution, add a small, constant volume of the probe stock solution to achieve a final probe concentration that is very low (e.g., 1 µM) to avoid self-quenching and aggregation of the probe. Ensure the volume of the organic solvent is minimal (e.g., <1% of the total volume) to not affect micellization.

-

Equilibrate the samples: Gently mix each solution and allow them to equilibrate for a set period (e.g., 30 minutes) at a constant temperature, protected from light.

-

Measure the fluorescence intensity: Using a spectrofluorometer, measure the fluorescence intensity of each sample. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is often used as it is sensitive to the polarity of the microenvironment. For DPH, the total fluorescence intensity is typically measured.

-

Plot the data and determine the CMC: Plot the fluorescence intensity (or I₁/I₃ ratio for pyrene) as a function of the logarithm of the sodium taurocholate concentration. The plot will typically show two distinct linear regions. The CMC is determined from the intersection of the two lines.

Conclusion

Sodium taurocholate hydrate is a multifaceted molecule with significant relevance in both physiological processes and pharmaceutical sciences. Its well-defined structure and amphipathic nature confer upon it potent detergent properties that are essential for the digestion and absorption of dietary lipids. For researchers and drug development professionals, a thorough understanding of its physicochemical properties, particularly its micelle-forming capabilities, is crucial for its application in solubilizing membrane proteins and enhancing the bioavailability of poorly soluble drugs. The detailed experimental protocol and visualizations provided in this guide are intended to serve as a practical resource for leveraging the unique characteristics of sodium taurocholate in various research and development endeavors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Sodium taurocholate hydrate | C26H47NNaO8S | CID 88532356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. タウロコール酸ナトリウム 水和物 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Sodium Taurocholate | C26H44NNaO7S | CID 23666345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium taurocholate CAS#: 145-42-6 [m.chemicalbook.com]

- 6. TAUROCHOLIC ACID SODIUM SALT HYDRATE | 345909-26-4 [chemicalbook.com]

- 7. Sodium taurocholate | 145-42-6 [chemicalbook.com]

- 8. Sodium Taurocholate Micelles in Fluorometrix Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Characterization of biosurfactants’ micelles formation using fluorescence measurements: sodium taurocholate as case of study | ADMET and DMPK [pub.iapchem.org]

- 11. Characterization of biosurfactants’ micelles formation using fluorescence measurements: sodium taurocholate as case of study [hrcak.srce.hr]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. Composition of sodium taurocholate micellar solutions - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. Detergent action of sodium taurocholate on rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Absorption-Enhancing Effects of Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enhancement of sodium taurocholate to the absorption of cefquinome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Role of tight-junctional pathways in bile salt-induced increases in colonic permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NTCP - Transporters - Solvo Biotechnology [solvobiotech.com]

- 21. Role of sodium taurocholate cotransporting polypeptide (NTCP) in HBV-induced hepatitis: Opportunities for developing novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The functional role of sodium taurocholate cotransporting polypeptide NTCP in the life cycle of hepatitis B, C and D viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structural basis of sodium-dependent bile salt uptake into the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sodium+/taurocholate cotransporting polypeptide as target therapy for liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mattersofmatter.eu [mattersofmatter.eu]

- 26. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 27. researchgate.net [researchgate.net]

- 28. agilent.com [agilent.com]

- 29. pubs.acs.org [pubs.acs.org]

In Vivo Fate and Transport of Sodium Taurocholate Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo fate and transport of sodium taurocholate hydrate, a primary conjugated bile acid crucial for nutrient absorption and various physiological signaling pathways. This document details its absorption, distribution, metabolism, and excretion (ADME) profile, the molecular mechanisms governing its transport, and its role in cellular signaling. The information presented herein is intended to support research and development efforts in drug delivery, toxicology, and metabolic diseases.

Quantitative Overview of In Vivo Fate

The in vivo disposition of sodium taurocholate is a highly efficient process, primarily governed by enterohepatic circulation. Quantitative data from various preclinical studies are summarized below to provide a comparative overview of its pharmacokinetic parameters.

Table 1: In Vivo Pharmacokinetic Parameters of Sodium Taurocholate

| Parameter | Species | Value | Experimental Condition | Source |

| Absorption | ||||

| Apparent Km (Ileum) | Rat | 5.6 mM | In situ intestinal perfusion | [1] |

| Apparent Vmax (Ileum) | Rat | 65.5 nmol/min/cm | In situ intestinal perfusion | [1] |

| Distribution | ||||

| Tissue Distribution (after ileal absorption) | Rat | Bile: 82% | In vivo following administration of 75Se-labeled homocholic acid taurine | [1] |

| Ileal wall: 10.6% | [1] | |||

| Liver: 7.3% | [1] | |||

| Total Body Pool Size (neonate) | Rat | 203 ± 8 nmol/g body weight | 5 days after birth, determined by radioimmunoassay | [2] |

| Metabolism | ||||

| Primary Metabolism | General | Deconjugation and dehydroxylation by gut microbiota | General knowledge | |

| Excretion | ||||

| Urinary Excretion (cumulative % of dose over 6h) | Rat | 19.3% | Intravenous injection in bile duct-ligated rats |

Key Transport Mechanisms

The transport of sodium taurocholate across cellular membranes is a carrier-mediated process involving several key transporters. These proteins are crucial for its efficient intestinal absorption and hepatic uptake, facilitating its enterohepatic circulation.

Intestinal Absorption

The primary site for the active transport of sodium taurocholate is the terminal ileum. The Apical Sodium-dependent Bile Acid Transporter (ASBT) , also known as SLC10A2, is the key protein responsible for its uptake from the intestinal lumen into the enterocytes. This process is an active, sodium-dependent mechanism.

Hepatic Uptake

After absorption from the intestine and transport via the portal vein to the liver, sodium taurocholate is efficiently taken up by hepatocytes. The Na+/Taurocholate Cotransporting Polypeptide (NTCP) , or SLC10A1, located on the basolateral membrane of hepatocytes, is the primary transporter mediating this uptake from the sinusoidal blood.

Biliary Excretion

Following its uptake into hepatocytes, sodium taurocholate is secreted into the bile canaliculi. This process is mediated by the Bile Salt Export Pump (BSEP) , an ATP-binding cassette (ABC) transporter (ABCB11), which actively transports bile acids against a concentration gradient into the bile.

Table 2: Kinetic Parameters of Key Sodium Taurocholate Transporters

| Transporter | Species | Km (µM) | Vmax (pmol/mg protein/min) | Experimental System | Source |

| ASBT | Rat | 49.7 | 13.7 | Caco-2 cell monolayers | [3] |

| NTCP | Rat | 76.2 (for PFBS, a proxy) | - | HEK293 cells transiently expressing rat NTCP | [4] |

Signaling Pathways: Farnesoid X Receptor (FXR) Activation

Sodium taurocholate, as a primary bile acid, is a natural ligand for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR by sodium taurocholate initiates a cascade of transcriptional events that regulate its own synthesis and transport.

Diagram 1: FXR Signaling Pathway

Caption: FXR signaling pathway activated by Sodium Taurocholate.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the in vivo fate and transport of sodium taurocholate.

In Vivo Bile Duct Cannulation in Rats for Biliary Excretion Studies

This protocol allows for the direct collection of bile to quantify the biliary excretion of sodium taurocholate.

Materials:

-

Male Sprague-Dawley rats (225-275 g)[5]

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Polyethylene (B3416737) tubing (for cannulation)

-

Metabolic cages

-

Bile collection vials

Procedure:

-

Anesthetize the rat and perform a midline laparotomy to expose the common bile duct.[6]

-

Carefully isolate the common bile duct and make a small incision for cannula insertion.

-

Insert a polyethylene cannula into the bile duct towards the liver and secure it with surgical silk.

-

Exteriorize the cannula through a subcutaneous tunnel to the dorsal neck region.

-

House the rat in a metabolic cage to allow for free movement and continuous bile collection.[6]

-

Administer sodium taurocholate (e.g., intravenously via a tail vein catheter) at a desired dose.

-

Collect bile samples at predetermined time intervals (e.g., every 30 minutes for 6 hours).

-

Analyze the concentration of sodium taurocholate in the bile samples using a validated analytical method (e.g., LC-MS/MS).

Diagram 2: Experimental Workflow for Bile Duct Cannulation Study

Caption: Workflow for a rat bile duct cannulation study.

In Vitro Caco-2 Cell Permeability Assay

This assay is a widely accepted model to predict intestinal drug absorption and study transport mechanisms.

Materials:

-

Caco-2 cells (from ATCC)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.[7]

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

Sodium taurocholate hydrate

-

Transepithelial Electrical Resistance (TEER) meter

Procedure:

-

Cell Culture: Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2. Subculture the cells every 7 days.[7]

-

Seeding on Transwells: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of approximately 0.5 x 106 cells/mL.[7]

-

Differentiation: Culture the cells on the Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[3]

-

Monolayer Integrity: Measure the TEER across the cell monolayer. A TEER value above 200 Ω·cm² generally indicates a well-formed monolayer.[8]

-

Transport Study:

-

Wash the Caco-2 monolayers with pre-warmed HBSS.

-

Add a solution of sodium taurocholate (e.g., 10 µM in HBSS) to the apical (donor) chamber.[3]

-

Add fresh HBSS to the basolateral (receiver) chamber.

-

Incubate at 37°C and take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

-

Analyze the concentration of sodium taurocholate in the samples to determine the apparent permeability coefficient (Papp).

-

Diagram 3: Caco-2 Permeability Assay Workflow

Caption: Workflow for a Caco-2 cell permeability assay.

Analytical Method: LC-MS/MS for Quantification in Plasma/Bile

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of sodium taurocholate in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma or bile sample, add an internal standard solution.

-

Add 800 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[10]

-

Vortex and centrifuge the samples.

-

Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 35% methanol (B129727) in water).[10]

LC-MS/MS Conditions (General Example):

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) in water and methanol.[11]

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for sodium taurocholate and the internal standard.

This guide provides a foundational understanding of the in vivo fate and transport of sodium taurocholate hydrate. The presented data and protocols can be adapted and expanded upon for specific research applications in drug development and physiological studies.

References

- 1. In vivo transport kinetics and distribution of taurocholate by rat ileum and jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taurocholate pool size and distribution in the fetal rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transport of bile acids in a human intestinal epithelial cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Na+/Taurocholate Cotransporting Polypeptide and Apical Sodium-Dependent Bile Acid Transporter Are Involved in the Disposition of Perfluoroalkyl Sulfonates in Humans and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nc3rs.org.uk [nc3rs.org.uk]

- 6. A novel bile duct cannulation method with tail cuff exteriorization allowing continuous intravenous infusion and enterohepatic recirculation in the unrestrained rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uu.diva-portal.org [uu.diva-portal.org]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]

- 10. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 11. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Taurocholate Hydrate: A Physiological Substrate for Key Transport Proteins in Drug Development

An In-depth Technical Guide for Researchers and Scientists

Introduction

Sodium taurocholate hydrate (B1144303), a primary conjugated bile acid, plays a central role in the enterohepatic circulation and lipid homeostasis. Beyond its physiological functions in digestion, it serves as a critical endogenous substrate for a variety of transport proteins. Understanding the kinetics and mechanisms of its transport is paramount for drug development professionals, as these transporters are often implicated in drug-drug interactions, drug disposition, and the development of cholestatic liver injury. This technical guide provides a comprehensive overview of sodium taurocholate hydrate as a physiological substrate for key transport proteins, including detailed experimental protocols and visualization of associated signaling pathways.

Key Transport Proteins for Sodium Taurocholate Hydrate

Several major transport proteins are responsible for the efficient vectorial transport of sodium taurocholate hydrate across cellular membranes in the liver and intestine. These transporters belong to the Solute Carrier (SLC) and ATP-binding cassette (ABC) superfamilies.

-

Na+-Taurocholate Cotransporting Polypeptide (NTCP, SLC10A1): Located on the basolateral membrane of hepatocytes, NTCP is the primary transporter responsible for the sodium-dependent uptake of conjugated bile acids from the portal blood into the liver, representing a critical first step in hepatic clearance.[1]

-

Apical Sodium-dependent Bile Acid Transporter (ASBT, SLC10A2): Expressed on the apical membrane of enterocytes in the terminal ileum, ASBT mediates the active reabsorption of bile acids from the intestinal lumen, a key process in the enterohepatic circulation.[2]

-

Bile Salt Export Pump (BSEP, ABCB11): As a member of the ABC transporter family, BSEP is located on the canalicular membrane of hepatocytes and is responsible for the ATP-dependent efflux of monovalent bile salts, including sodium taurocholate, from the hepatocyte into the bile canaliculus.[3] This is a rate-limiting step in bile formation.

-

Organic Anion Transporting Polypeptides (OATPs, SLCO family): Several OATP isoforms, particularly OATP1B1 and OATP1B3, are expressed on the basolateral membrane of hepatocytes and contribute to the sodium-independent uptake of a wide range of endogenous compounds and xenobiotics, including bile acids.[4][5]

Quantitative Data on Sodium Taurocholate Hydrate Transport

The affinity (Km) and maximum transport velocity (Vmax) of sodium taurocholate hydrate for these key transporters are crucial parameters for understanding their physiological function and for developing predictive models of drug interactions. The following table summarizes reported kinetic values.

| Transporter | Species | Experimental System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| NTCP | Human | Stably transfected HepG2 cells | 24.6 | 30.3/10 min/dish | [6] |

| ASBT | Human | Transfected CHO cells | 12 | 2740 | [7] |

| ASBT | Rat | Transfected COS-7 cells | 26.3 ± 8.3 | Not specified | [8][9] |

| BSEP | Human | Sf9 membrane vesicles | 17.8 ± 5.0 | 286.2 ± 28.2 | [10] |

| OATP1B1 | Human | - | - | - | OATP1B1 is a known transporter of bile acids, but specific kinetic data for sodium taurocholate is not readily available. |

| OATP1B3 | Human | - | - | - | OATP1B3 is a known transporter of bile acids, but specific kinetic data for sodium taurocholate is not readily available. |

Note: Kinetic parameters can vary depending on the experimental system, cell line, and assay conditions used.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the interaction of sodium taurocholate hydrate and investigational drugs with these transporters.

Protocol 1: Cell-Based Sodium-Dependent Taurocholate Uptake Assay for NTCP

This protocol describes a method for measuring the uptake of radiolabeled sodium taurocholate in human hepatoblastoma cells (HepG2) stably expressing NTCP.

Materials:

-

HepG2 cells stably transfected with human NTCP (NTCP-HepG2)

-

24-well cell culture plates

-

Uptake Buffer (136 mM NaCl, 5 mM KCl, 1.1 mM KH2PO4, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM D-glucose, 10 mM HEPES, pH 7.4)

-

Sodium-free Uptake Buffer (136 mM Choline Chloride instead of NaCl)

-

[³H]-Taurocholic acid (TCA)

-

Unlabeled taurocholic acid

-

Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

-

Scintillation cocktail and counter

Procedure:

-

Cell Seeding: Seed NTCP-HepG2 cells in 24-well plates and grow to 80-90% confluency.

-

Washing: Aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.

-

Pre-incubation: Add 500 µL of pre-warmed Uptake Buffer to each well and incubate at 37°C for 10 minutes.

-

Initiate Uptake: Aspirate the pre-incubation buffer and add 200 µL of Uptake Buffer containing a known concentration of [³H]-TCA (e.g., 20 µM supplemented with 0.25 µCi/well). For sodium-dependency control, use Sodium-free Uptake Buffer.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 minutes). The incubation time should be within the linear range of uptake.

-

Stop Uptake: Terminate the uptake by aspirating the substrate solution and immediately washing the cells three times with ice-cold Uptake Buffer.

-

Cell Lysis: Add 500 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle shaking to ensure complete lysis.

-

Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Use an aliquot of the cell lysate to determine the total protein concentration using a standard method (e.g., BCA assay).

-

Data Analysis: Calculate the uptake rate as pmol of TCA per mg of protein per minute. Sodium-dependent uptake is determined by subtracting the uptake in the sodium-free buffer from the uptake in the sodium-containing buffer.

Protocol 2: Vesicular Transport Assay for BSEP

This protocol outlines a method to measure the ATP-dependent transport of [³H]-TCA into inside-out membrane vesicles prepared from Sf9 insect cells overexpressing human BSEP.

Materials:

-

BSEP-expressing Sf9 cell membrane vesicles

-

Control Sf9 cell membrane vesicles (without BSEP expression)

-

Vesicle Transport Buffer (e.g., 10 mM Tris-HEPES, pH 7.4, 250 mM sucrose, 10 mM MgCl2)

-

[³H]-Taurocholic acid (TCA)

-

ATP and AMP solutions (as a negative control for ATP-dependent transport)

-

Rapid filtration apparatus with glass fiber filters

-

Wash Buffer (ice-cold Vesicle Transport Buffer)

-

Scintillation cocktail and counter

Procedure:

-

Vesicle Preparation: Thaw the BSEP and control membrane vesicles on ice.

-

Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare the reaction mixture containing Vesicle Transport Buffer, a known concentration of [³H]-TCA, and either ATP or AMP solution.

-

Initiate Transport: Add a small amount of membrane vesicles (e.g., 50 µg of protein) to the reaction mixture to start the transport reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 5 minutes).

-

Stop Transport and Filtration: Stop the reaction by adding a large volume of ice-cold Wash Buffer and immediately filter the mixture through a glass fiber filter using the rapid filtration apparatus.

-

Washing: Wash the filters rapidly with ice-cold Wash Buffer to remove unbound substrate.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the ATP-dependent transport by subtracting the radioactivity measured in the presence of AMP from that measured in the presence of ATP. The transport activity is typically expressed as pmol of TCA per mg of protein per minute.

Signaling Pathways Involving Sodium Taurocholate Hydrate

Sodium taurocholate and other bile acids are not only substrates for transporters but also act as signaling molecules that activate nuclear receptors and G-protein coupled receptors, thereby regulating their own synthesis and transport, as well as lipid and glucose metabolism.

-

Farnesoid X Receptor (FXR): As a nuclear receptor, FXR is a key sensor of intracellular bile acid concentrations.[7][11] Upon activation by bile acids like sodium taurocholate, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the promoter regions of target genes. This leads to:

-

Repression of bile acid synthesis: FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[7]

-

Regulation of transporter expression: FXR upregulates the expression of BSEP to promote bile acid efflux from hepatocytes and downregulates the expression of NTCP to reduce bile acid uptake.

-

-

Takeda G-protein Coupled Receptor 5 (TGR5): TGR5 is a cell surface receptor activated by bile acids in various tissues, including the intestine and gallbladder.[7][11] Activation of TGR5 by bile acids leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and the activation of downstream signaling cascades. This can result in:

-

Glucagon-like peptide-1 (GLP-1) secretion: In intestinal L-cells, TGR5 activation promotes the secretion of GLP-1, an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[7]

-

Modulation of inflammation and energy expenditure.

-

Mandatory Visualizations

Signaling Pathways

Caption: Simplified signaling pathway of sodium taurocholate in a hepatocyte.

Caption: TGR5 signaling pathway in an intestinal L-cell activated by bile acids.

Experimental Workflows

Caption: General workflow for a cell-based sodium taurocholate uptake assay.

Caption: General workflow for a vesicular transport assay.

Conclusion

Sodium taurocholate hydrate is a vital physiological substrate for a network of transport proteins that govern bile acid homeostasis. A thorough understanding of its transport kinetics and the experimental methodologies to study these processes is indispensable for researchers in drug development. The interplay between sodium taurocholate transport and the activation of key signaling pathways like FXR and TGR5 further highlights its importance in hepatic and intestinal physiology. The data and protocols presented in this guide offer a robust framework for investigating the impact of new chemical entities on these critical biological systems, ultimately contributing to the development of safer and more effective therapeutics.

References

- 1. Development of a cell-based assay to identify hepatitis B virus entry inhibitors targeting the sodium taurocholate cotransporting polypeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Evaluation of Clinical Substrates of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Organic Anion Transporting Polypeptide (OATP)1B1 and OATP1B3 as Important Regulators of the Pharmacokinetics of Substrate Drugs [jstage.jst.go.jp]

- 10. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sodium cholate ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Sodium Taurocholate Hydrate in Cholesterol Catabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cholesterol homeostasis is a critical physiological process, and its dysregulation is a key factor in the pathogenesis of cardiovascular diseases. The primary route for cholesterol elimination from the body is its catabolism into bile acids in the liver. Sodium taurocholate hydrate, a major conjugated bile acid, is not merely an end-product of this pathway but also a pivotal signaling molecule that meticulously orchestrates cholesterol catabolism through complex feedback mechanisms. This technical guide provides an in-depth exploration of the multifaceted role of sodium taurocholate hydrate, detailing the biochemical pathways, regulatory signaling cascades, and key experimental methodologies relevant to its study. We focus on its function as a ligand for the Farnesoid X Receptor (FXR) and Takeda G protein-coupled Receptor 5 (TGR5), which are central to the regulation of bile acid synthesis and overall lipid and glucose metabolism.

Introduction to Cholesterol Catabolism

The liver is the central organ for maintaining whole-body cholesterol balance. It acquires cholesterol from three main sources: dietary absorption, de novo synthesis, and receptor-mediated uptake of circulating lipoproteins.[1] To prevent excess accumulation, the liver eliminates cholesterol primarily through two interconnected pathways: direct secretion into bile and, more significantly, conversion into bile acids.[1][2] This catabolic conversion accounts for the disposal of approximately 500 mg of cholesterol daily, making it the most substantial route for cholesterol removal.[2]

Bile acids, such as cholic acid and chenodeoxycholic acid, are amphipathic molecules synthesized from cholesterol.[3] In the liver, these primary bile acids are conjugated with amino acids, primarily taurine (B1682933) or glycine, to increase their water solubility and detergent efficacy. Sodium taurocholate is the sodium salt of taurocholic acid, formed by the conjugation of cholic acid with taurine. Beyond their classical role in emulsifying dietary fats for absorption, these conjugated bile acids function as potent signaling molecules that regulate their own synthesis and influence broader metabolic networks.[2][4]

The Biochemical Pathway: From Cholesterol to Sodium Taurocholate

The conversion of cholesterol to sodium taurocholate occurs via the "classic" or "neutral" bile acid synthesis pathway, which is responsible for the majority of bile acid production.

Key Steps:

-

Initiation and Rate-Limiting Step: The pathway is initiated in the endoplasmic reticulum of hepatocytes by the enzyme Cholesterol 7α-hydroxylase (CYP7A1) . This microsomal cytochrome P-450 enzyme catalyzes the hydroxylation of cholesterol at the 7α position, forming 7α-hydroxycholesterol.[3] This step is the primary point of regulation and the rate-limiting reaction in the entire pathway.[3][5]

-

Intermediate Formation: A series of subsequent enzymatic reactions modify the steroid nucleus and shorten the side chain. A key intermediate, 7α-hydroxy-4-cholesten-3-one, is a precursor for both cholic acid and chenodeoxycholic acid.[3]

-

Cholic Acid Synthesis: The enzyme Sterol 12α-hydroxylase (CYP8B1) introduces a hydroxyl group at the 12α position, directing the pathway toward the synthesis of cholic acid.[6]

-

Conjugation: Before secretion into the bile canaliculi, cholic acid is activated to cholyl-CoA and subsequently conjugated with the amino acid taurine. This reaction yields taurocholic acid.

-

Salt Formation: Taurocholic acid is then secreted into bile, where, in the physiological environment, it exists as its sodium salt, sodium taurocholate.

Regulatory Signaling Pathways Modulated by Sodium Taurocholate

Sodium taurocholate is a primary signaling molecule that provides negative feedback to regulate its own synthesis, thereby controlling the rate of cholesterol catabolism. This regulation is mediated principally through the nuclear receptor FXR and the membrane-bound receptor TGR5.

Farnesoid X Receptor (FXR) Signaling: The Gut-Liver Axis

FXR functions as an intracellular bile acid sensor.[7] Sodium taurocholate and other bile acids are natural ligands for FXR.[7][8] Activation of FXR represses the transcription of the CYP7A1 gene through two main synergistic pathways in the liver and the intestine.

-

In the Liver: Upon entering hepatocytes via the sodium taurocholate cotransporting polypeptide (NTCP), taurocholate binds to and activates FXR.[9][10] Activated FXR induces the expression of a transcriptional repressor called Small Heterodimer Partner (SHP) . SHP then inhibits the activity of key transcription factors (such as Liver X Receptor α, LXRα, and Hepatocyte Nuclear Factor 4α, HNF4α) that are required to activate CYP7A1 gene expression.[9]

-

In the Intestine: After being secreted into the intestine and participating in digestion, bile acids are reabsorbed in the terminal ileum. Here, they activate FXR in enterocytes, leading to the induction and secretion of Fibroblast Growth Factor 15 (FGF15) in rodents (or its ortholog FGF19 in humans).[11] FGF15/19 enters the portal circulation, travels to the liver, and binds to its receptor (FGFR4) on the surface of hepatocytes. This binding event triggers a signaling cascade (involving JNK) that ultimately represses the transcription of the CYP7A1 gene.[10][11]

This dual-location feedback mechanism provides a robust system for tightly controlling bile acid synthesis and, consequently, cholesterol catabolism.

References

- 1. Bile Acid and Cholesterol Metabolism in Atherosclerotic Cardiovascular Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Bile Acids in Cholesterol & Lipid Regulation [metabolomics.creative-proteomics.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of cholesterol and bile acid homeostasis by the CYP7A1/SREBP2/miR-33a axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative regulation of major enzymes in the bile acid biosynthesis pathway by cholesterol, cholate and taurine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

Preliminary studies on Sodium taurocholate hydrate toxicity in vitro

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro toxicity studies of sodium taurocholate hydrate (B1144303) (STC). It is designed to be a valuable resource for researchers and professionals involved in drug development and cellular biology, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways implicated in STC-induced cellular responses.

Executive Summary

Sodium taurocholate, a major bile salt, has been shown to exert significant cytotoxic effects in various in vitro models. Its toxicity is multifaceted, involving the induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of mitochondrial function. The cellular responses to STC are dose- and time-dependent and vary across different cell types, including pancreatic acinar cells, intestinal epithelial cells, hepatocytes, and cholangiocytes. This guide synthesizes the current understanding of STC's in vitro toxicity, presenting key quantitative findings in a structured format and providing detailed methodologies for the key experiments to facilitate reproducibility and further investigation. Furthermore, this document visualizes the complex signaling networks activated by STC, offering a clearer picture of its mechanisms of action.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from in vitro studies on the toxicity of sodium taurocholate hydrate.

Table 1: Cytotoxicity of Sodium Taurocholate Hydrate in AR42J Pancreatic Acinar Cells [1][2]